Ibodutant - 522664-63-7

Ibodutant

Catalog Number: EVT-269872
CAS Number: 522664-63-7
Molecular Formula: C37H48N4O4S
Molecular Weight: 644.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ibodutant has been used in trials studying the treatment of Irritable Bowel Syndrome and Irritable Bowel Syndrome With Diarrhea.
Synthesis Analysis

The synthesis of Ibodutant involves several key steps that are designed to yield high purity and efficiency. The general synthetic route can be summarized as follows:

The synthesis process is characterized by high yields and efficiency, making it suitable for further research and development.

Molecular Structure Analysis

Ibodutant's molecular structure can be described by its chemical formula, which is C₁₈H₂₃N₃O₂S. The compound features a complex arrangement that includes:

  • A benzothiophene core, which contributes to its biological activity.
  • A cyclopentyl group that enhances its receptor binding properties.
  • A piperidine ring that plays a crucial role in its mechanism of action.

The three-dimensional conformation of Ibodutant allows it to effectively interact with neurokinin-2 receptors, facilitating its antagonistic effects. Structural analyses often involve techniques such as X-ray crystallography or NMR spectroscopy to elucidate these details further .

Chemical Reactions Analysis

Ibodutant participates in several chemical reactions that can modify its structure and function:

  1. Oxidation: Under specific conditions, Ibodutant can be oxidized to form sulfoxides or sulfones.
  2. Reduction: The compound may undergo reduction reactions, yielding various derivatives depending on the reducing agents employed.
  3. Substitution Reactions: Particularly at the benzothiophene ring, substitution reactions allow for the introduction of different substituents.
  4. Hydrolysis: The amide bonds present in Ibodutant can be hydrolyzed under acidic or basic conditions, resulting in carboxylic acids and amines.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various acids or bases for hydrolysis .

Mechanism of Action

Ibodutant acts primarily as a selective antagonist at neurokinin-2 receptors. This mechanism involves blocking the binding of tachykinins—neuropeptides involved in various physiological processes—thereby influencing gastrointestinal motility and pain perception. Research indicates that Ibodutant reduces intestinal hypermotility and hyperalgesia in animal models, demonstrating its potential effectiveness in alleviating symptoms associated with IBS-D.

Clinical trials have shown that oral administration of Ibodutant significantly improves symptom relief in patients with IBS-D, particularly at doses around 10 mg per day . The pharmacodynamics involve modulation of visceral pain pathways through inhibition of neurokinin signaling.

Physical and Chemical Properties Analysis

Ibodutant exhibits several notable physical and chemical properties:

These properties are critical for understanding how Ibodutant behaves in biological systems and during synthesis processes .

Applications

Ibodutant has significant applications primarily within the field of gastroenterology:

  • Treatment of Irritable Bowel Syndrome with Diarrhea (IBS-D): Clinical studies have demonstrated its efficacy in improving symptoms such as abdominal pain and stool consistency.
  • Research Tool: It serves as a model compound for studying benzothiophene derivatives and their reactivity, contributing to broader pharmacological research.
  • Potential Therapeutic Agent: Beyond gastrointestinal disorders, there are ongoing investigations into its use for other conditions involving tachykinin pathways, including chronic cough and autoimmune diseases .
Introduction to Ibodutant: Discovery and Therapeutic Rationale

Historical Development and Origin by The Menarini Group

The Menarini Group, an Italian pharmaceutical company with origins dating back to 1886 and headquarters in Florence, advanced ibodutant through its research pipeline as a novel therapeutic candidate for IBS-D [5] [7]. The compound originated from Menarini Ricerche, the group's dedicated research division focused on innovative pharmacological solutions. Preclinical characterization identified ibodutant as a potent, selective non-peptide antagonist exhibiting subnanomolar affinity for the human tachykinin NK2 receptor [4]. Its development pathway progressed through rigorous phases:

  • Phase II Clinical Trials (IRIS-2 Trial): Completed in May 2012, this multicenter, double-blind study demonstrated promising efficacy signals, particularly in female IBS-D patients, establishing proof-of-concept for NK2 receptor blockade in this condition [1] [3].
  • Phase III Development: A planned 52-week Phase III study (NCT02120027) was initiated but subsequently terminated prematurely by Menarini in 2016 due to "low response and negative results" from an internal assessment (study NAK-06). Discontinuation across all countries (including the USA, multiple European nations, and Singapore) was formally updated by early 2018 [1] [2].

Consequently, despite promising early clinical data and a strong mechanistic rationale, ibodutant's development for IBS-D was halted prior to market approval. This outcome underscores the complexities inherent in translating targeted neuropharmacology into effective IBS therapies.

Table 1: Key Milestones in Ibodutant's Development by Menarini

PhaseTimelineKey OutcomeReference
PreclinicalMid-2000sIdentification as potent/selective non-peptide NK2 antagonist; Long duration of action demonstrated [1] [4]
Phase II (IRIS-2)Completed May 2012Positive efficacy signals in women with IBS-D [1] [3]
Phase III Initiation~2014Trial NCT02120027 commenced [2]
Phase III TerminationPrior to May 2016Terminated due to low response & negative results (Study NAK-06) [1] [2]
Development HaltFeb 2018Status updated to Discontinued for Phase II/III in all countries [2]

Role of Tachykinin Receptor Antagonism in Gastrointestinal Disorders

Tachykinins (notably Substance P, Neurokinin A (NKA), and Neurokinin B) are a family of peptide neurotransmitters and neuromodulators acting predominantly through three G-protein coupled receptor (GPCR) subtypes: NK1, NK2, and NK3. They are widely expressed within the central and peripheral nervous systems, including the extensive neuronal networks of the gastrointestinal tract (the enteric nervous system) [3] [6].

Within the GI tract, tachykinins, particularly those acting via the NK2 receptor, play pivotal roles in regulating key physiological and pathophysiological processes:

  • Motor Function: NK2 receptor stimulation induces both excitatory (direct smooth muscle contraction, enhancement of cholinergic neurotransmission) and inhibitory (via activation of extrinsic sympathetic or intrinsic NANC inhibitory pathways) effects on intestinal motility. NK2 antagonists can normalize dysmotility, reducing hypermotility associated with stress or inflammation and reactivating inhibited motility [6].
  • Secretory Processes: Activation of NK2 receptors on intestinal epithelial cells increases water and electrolyte secretion. NK2 receptor antagonists effectively reverse experimental diarrhoea induced by various stimuli, including toxins and stress [6].
  • Visceral Sensitivity: NK2 receptors are expressed on peripheral terminals of primary sensory afferents. Their activation contributes to visceral hyperalgesia, an exaggerated pain response to normal gut stimuli, a hallmark of IBS. NK2 antagonists reduce this hyperalgesia in models of intestinal irritation and inflammation [3] [6].
  • Neurogenic Inflammation: Tachykinin release, particularly from sensory afferents, contributes to local inflammatory responses within the gut wall. NK2 receptor blockade can mitigate tissue damage caused by chemical irritants [6].

This broad involvement in gut dysfunction, particularly in motility disturbances, secretory diarrhoea, and visceral pain, established tachykinin receptor antagonism, and specifically NK2 blockade, as a compelling therapeutic strategy for functional GI disorders like IBS-D.

Table 2: Tachykinin Receptors and Gastrointestinal Functions

Receptor SubtypePrimary Endogenous AgonistKey GI FunctionsTherapeutic Antagonist Potential
NK1Substance PEmesis, Secretion, Vasodilation, Neurogenic Inflammation, Pain ModulationAnti-emetic (e.g., aprepitant), Potential IBS pain?
NK2Neurokinin A (NKA)Smooth Muscle Contraction, Motility Regulation (Excitatory/Inhibitory), Secretory Control, Visceral HypersensitivityIBS-D (Motility/Secretion/Pain - e.g., Ibodutant)
NK3Neurokinin BNeuronal Excitability, Secretion, Potential Role in SensationInvestigational for IBS, Schizophrenia

Rationale for Targeting Neurokinin-2 (NK2) Receptors in IBS Pathophysiology

The pathophysiology of IBS-D involves complex interactions between altered gut motility, heightened visceral sensitivity (visceral hyperalgesia), low-grade mucosal inflammation, disrupted gut-brain axis communication, and potential neuroimmune dysregulation. The rationale for focusing on NK2 receptor antagonism stems from the receptor's specific localization and functional significance in these processes relevant to IBS-D [3] [6] [4]:

  • Dominance in Human Gut Motility: Unlike other species, the tachykinin receptor mediating smooth muscle contraction in the human colon is predominantly the NK2 receptor subtype. Radioligand binding and functional studies using human colonic tissue confirmed that NK2 receptors are primarily responsible for tachykinin-induced motor responses. While NK1 receptors are present, their functional role in human colonic contraction appears minor [4] [6]. This makes NK2 blockade a more targeted approach for modulating human gut motility compared to NK1 or NK3 antagonists.
  • Involvement in Pathological Motility and Secretion: Stress, inflammation, and other triggers associated with IBS-D symptoms can enhance tachykininergic signaling, particularly through NK2 receptors. This leads to increased, uncoordinated colonic contractions and accelerated transit, contributing to diarrhea and abdominal cramping. Furthermore, NK2 receptor activation directly stimulates epithelial secretion. Therefore, NK2 antagonists like ibodutant were designed to counteract both the motility disturbances and excessive secretion underlying IBS-D [3] [6].
  • Mediation of Visceral Hypersensitivity: Sensitization of sensory nerve pathways in the gut is a key feature of IBS pain. NK2 receptors located on peripheral branches of primary afferent neurons are implicated in transmitting and amplifying nociceptive signals. Preclinical studies demonstrated that NK2 antagonists reduce visceral hyperalgesia induced by colorectal distension, inflammation, or chemical irritation, suggesting potential for alleviating the abdominal pain central to IBS [3] [6].
  • Ibodutant's Pharmacological Profile: Preclinical characterization established ibodutant as a highly potent and selective NK2 antagonist with subnanomolar affinity (pKi = 9.9) for the human receptor, significantly exceeding the affinity of earlier compounds like saredutant (pKi=9.2) and nepadutant (pKi=8.4) in human colon membranes [4]. It exhibited nanomolar potency in functional assays blocking NK2 agonist-induced contractions in human colonic circular muscle. Crucially, ibodutant demonstrated a long duration of action both in vitro and in vivo, attributed to its high receptor affinity, metabolic stability, and slow dissociation from the NK2 receptor (long residence time) [1] [4]. This prolonged activity was deemed advantageous for a chronic condition like IBS-D requiring sustained symptom control.

The convergence of these factors – the critical role of NK2 receptors in key IBS-D pathophysiological mechanisms (motility, secretion, pain) and ibodutant's optimized potency, selectivity, and duration – provided a strong scientific foundation for its clinical development. While phase II results (IRIS-2) supported the potential efficacy of this approach, particularly in women [3], the failure of the phase III program highlights the persistent challenges in successfully treating the heterogeneous and complex syndrome of IBS-D with a single targeted mechanism.

Table 3: Ibodutant and Key Comparators: Receptor Affinity in Human Colon

CompoundChemical NatureNK2 Receptor Affinity (pKi) in Human ColonNK2 Selectivity vs. NK1/NK3Developer
Ibodutant (MEN15596)Non-peptide9.9 ± 0.14HighMenarini
Saredutant (SR48968)Non-peptide9.2 ± 0.06HighSanofi (formerly)
Nepadutant (MEN11420)Bicyclic Peptide8.4 ± 0.15HighMenarini
Neurokinin A (NKA)Endogenous Peptide1.77 ± 0.20 nM (Kd)--

Table 4: Ibodutant - Compound Synonyms and Identifiers

Synonym/IdentifierType
IbodutantGeneric Name
MEN-15596Development Code
6-methyl-N-[1-[[(2R)-1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamideSystematic Name
Nα-[(1-{[(6-methyl-1-benzothien-2-yl)carbonyl]amino}cyclopentyl)carbonyl]-N-{[1-(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methyl}-D-phenylalaninamideAlternative Name
CAS NumberIdentifier
PubChem CIDIdentifier
ChemSpider IDIdentifier
UNIIIdentifier
644.88 g/molMolecular Weight
C37H48N4O4SMolecular Formula

Properties

CAS Number

522664-63-7

Product Name

Ibodutant

IUPAC Name

6-methyl-N-[1-[[(2R)-1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide

Molecular Formula

C37H48N4O4S

Molecular Weight

644.9 g/mol

InChI

InChI=1S/C37H48N4O4S/c1-26-9-10-30-23-33(46-32(30)21-26)35(43)40-37(15-5-6-16-37)36(44)39-31(22-27-7-3-2-4-8-27)34(42)38-24-28-11-17-41(18-12-28)25-29-13-19-45-20-14-29/h2-4,7-10,21,23,28-29,31H,5-6,11-20,22,24-25H2,1H3,(H,38,42)(H,39,44)(H,40,43)/t31-/m1/s1

InChI Key

YQYSVMKCMIUCHY-WJOKGBTCSA-N

SMILES

CC1=CC2=C(C=C1)C=C(S2)C(=O)NC3(CCCC3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC5CCN(CC5)CC6CCOCC6

Solubility

Soluble in DMSO, not in water

Synonyms

MEN-15596; MEN 15596; MEN15596; Ibodutant

Canonical SMILES

CC1=CC2=C(C=C1)C=C(S2)C(=O)NC3(CCCC3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC5CCN(CC5)CC6CCOCC6

Isomeric SMILES

CC1=CC2=C(C=C1)C=C(S2)C(=O)NC3(CCCC3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)NCC5CCN(CC5)CC6CCOCC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.